1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine
Description
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a bromine, fluorine, and nitro group on a phenyl ring
Properties
IUPAC Name |
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN3O2/c1-14-4-6-15(7-5-14)9-3-2-8(16(17)18)10(12)11(9)13/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFIYLCTVJBENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the nitration of a bromofluorobenzene derivative to introduce the nitro group. This is followed by a substitution reaction with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Substitution: The piperazine ring can be further functionalized through alkylation or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups can influence its binding affinity and selectivity towards enzymes or receptors. The piperazine ring provides a scaffold that can be further modified to enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
- 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-ethylpiperazine
- 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-phenylpiperazine
Uniqueness
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperazine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
